[4-(4-Ethylbenzyl)piperazin-1-yl](naphthalen-1-yl)methanone
Description
4-(4-Ethylbenzyl)piperazin-1-ylmethanone is a synthetic organic compound featuring a piperazine core linked to a naphthalen-1-yl methanone group and a 4-ethylbenzyl substituent. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate receptor interactions.
Properties
Molecular Formula |
C24H26N2O |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H26N2O/c1-2-19-10-12-20(13-11-19)18-25-14-16-26(17-15-25)24(27)23-9-5-7-21-6-3-4-8-22(21)23/h3-13H,2,14-18H2,1H3 |
InChI Key |
TVRRIDRHDMMYDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHYLBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with Ethylbenzyl Group: The ethylbenzyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with an ethylbenzyl halide.
Attachment of the Naphthylmethanone Moiety: The final step involves the coupling of the substituted piperazine with a naphthylmethanone derivative, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHYLBENZYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylbenzyl halide in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
Neuroprotective Properties
Research indicates that derivatives of piperazine, including 4-(4-Ethylbenzyl)piperazin-1-ylmethanone, exhibit significant neuroprotective effects. A study highlighted that related compounds demonstrated strong neuroprotective properties against beta-amyloid-induced toxicity, which is crucial in Alzheimer's disease research. The mechanism involves the inhibition of glutamate-induced neurotoxicity and restoration of ATP levels in neuronal cells .
Case Study : In a study on neuroprotection, it was found that the compound effectively reversed ATP depletion caused by beta-amyloid peptides in neuronal cells, suggesting its potential as a lead compound for Alzheimer's therapy .
Tyrosinase Inhibition
The compound's structural features suggest potential applications in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition could be beneficial for treating hyperpigmentation disorders. Research has shown that related compounds with similar piperazine structures have been effective as competitive inhibitors of tyrosinase, leading to the development of new therapies for skin conditions .
Data Table: Tyrosinase Inhibition Activity
| Compound Name | IC50 (μM) | Reference |
|---|---|---|
| 4-(4-Ethylbenzyl)piperazin-1-ylmethanone | TBD | |
| 4-(4-Fluorobenzyl)piperazin-1-yl(3-chloro-2-nitro-phenyl)methanone | 0.18 | |
| Kojic Acid | 17.76 |
Antidepressant Activity
Piperazine derivatives are also being explored for their antidepressant properties. The structural similarity to known antidepressants suggests that 4-(4-Ethylbenzyl)piperazin-1-ylmethanone could modulate neurotransmitter systems involved in mood regulation.
Mechanism of Action
The mechanism of action of 4-(4-ETHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The naphthylmethanone moiety may contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Key Features :
- Molecular Weight : ~357.47 g/mol (calculated based on formula).
- Structural Motifs: Piperazine, ethylbenzyl, naphthalen-1-yl methanone.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, and biological activities:
| Compound Name | Key Structural Features | Biological Activity | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| 4-(4-Ethylbenzyl)piperazin-1-ylmethanone (Target Compound) | Piperazine + 4-ethylbenzyl + naphthalen-1-yl methanone | Inferred: Neurotransmitter modulation, enzyme inhibition (based on structural analogs) | ~357.47 | N/A |
| (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone | Piperazine + 4-ethylbenzyl + 3,4-dimethoxyphenyl methanone | Neurotransmitter modulation, enzyme interaction | 368.48 | |
| 4-(4-Fluorobenzyl)piperazin-1-yl methanone | Piperazine + 4-fluorobenzyl + methanone | Enzyme inhibition (IC₅₀ = 18 μM) | 292.34 | |
| (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(naphthalen-1-yl)methanone | Piperazine + pyridin-2-ylmethyl + naphthalen-1-yl methanone | Alpha1-adrenergic receptor affinity | 321.40 | |
| (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone | Piperazine + benzo[d]thiazole + naphthalen-1-yl methanone | Antimicrobial, anticancer | 419.60 | |
| (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone | Piperazine + chloro-methylbenzo[d]thiazole + naphthalen-1-yl methanone | Anticancer, enzyme inhibition | 421.94 |
Target Compound vs. (3,4-Dimethoxyphenyl) Analogue ()
- Similarity : Both share the 4-ethylbenzyl-piperazine scaffold.
- Difference : The dimethoxyphenyl group in the analogue enhances serotonin receptor binding, whereas the naphthalen-1-yl group in the target compound may favor kinase or CYP450 enzyme interactions .
Target Compound vs. Benzo[d]thiazole Derivatives ()
- Activity : Benzo[d]thiazole derivatives exhibit stronger anticancer activity (e.g., GCN2 inhibition in ) but may have higher toxicity profiles .
- Structural Advantage : The target compound’s simpler structure (lacking heterocyclic thiazole) could improve synthetic accessibility and metabolic stability .
Biological Activity
The compound 4-(4-Ethylbenzyl)piperazin-1-ylmethanone is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a piperazine moiety linked to an ethylbenzyl group and a naphthalen-1-yl group through a methanone functional group. The synthesis typically involves the reaction of piperazine derivatives with appropriate aryl ketones under controlled conditions, often utilizing solvents like acetonitrile and employing techniques such as column chromatography for purification.
Structural Formula
Research indicates that compounds similar to 4-(4-Ethylbenzyl)piperazin-1-ylmethanone may interact with various biological targets, including neurotransmitter receptors and enzymes. For instance, studies show that piperazine derivatives can act as antagonists or inverse agonists at cannabinoid receptors, particularly CB1, which has implications for their use in treating anxiety and pain disorders .
Antimicrobial Activity
A study highlighted the antimicrobial properties of piperazine derivatives, including those structurally related to our compound. These compounds exhibited significant activity against various bacterial strains, suggesting potential applications in treating infections .
Tyrosinase Inhibition
Tyrosinase inhibitors are crucial in cosmetic applications for skin lightening. A related compound demonstrated competitive inhibition of tyrosinase from Agaricus bisporus, showing an IC50 value significantly lower than that of standard inhibitors like kojic acid. This suggests that similar derivatives could be explored for their antimelanogenic effects .
Case Study 1: Cannabinoid Receptor Interaction
A study evaluated the binding affinity of a structurally similar compound to the CB1 receptor, reporting a Ki value of 220 nM. This highlights the potential of piperazine derivatives in modulating endocannabinoid signaling pathways, which could be beneficial in therapeutic contexts like obesity and metabolic disorders .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that certain piperazine derivatives had low micromolar IC50 values against pathogenic bacteria. This reinforces the potential application of these compounds in developing new antimicrobial agents .
Table 1: Biological Activity Overview of Piperazine Derivatives
| Compound Name | Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4-(4-Ethylbenzyl)piperazin-1-ylmethanone | Tyrosinase | TBD | Competitive Inhibition |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | CB1 Receptor | 0.220 | Inverse Agonist |
| 4-(Benzyl)piperazine derivative | Bacterial Strains | <5 | Antimicrobial Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
